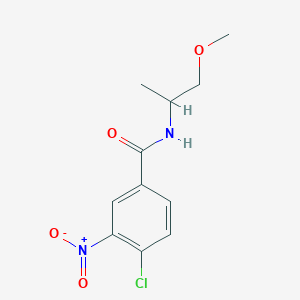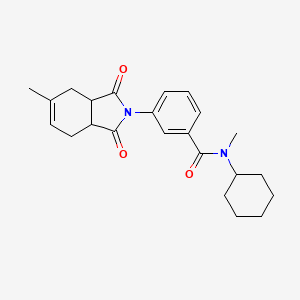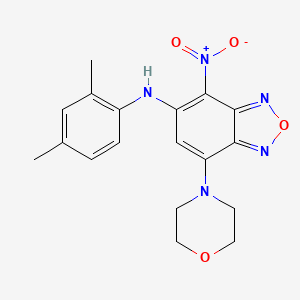
N-(2,4-dimethylphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Descripción general
Descripción
N-(2,4-dimethylphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, commonly known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and cause oxidative stress in cells.
Mecanismo De Acción
DMNQ generates N-(2,4-dimethylphenyl)-7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-amine through redox cycling, which involves the transfer of electrons between DMNQ and cellular components such as NADH and cytochrome c. The this compound generated by DMNQ can cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cell death.
Biochemical and Physiological Effects:
DMNQ has been shown to induce oxidative stress in various cell types, including neuronal cells, endothelial cells, and cancer cells. It has been shown to cause DNA damage, protein oxidation, and lipid peroxidation in cells. DMNQ has also been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. In addition, DMNQ has been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNQ is a useful tool for studying oxidative stress in cells and has been widely used in scientific research. However, it is important to note that DMNQ can be cytotoxic at high concentrations and can induce oxidative stress in non-target cells. Therefore, careful control of DMNQ concentration and exposure time is necessary in lab experiments.
Direcciones Futuras
There are several future directions for research on DMNQ. One area of research is the development of DMNQ derivatives with improved pharmacological properties. Another area of research is the investigation of the role of DMNQ in the pathogenesis of various diseases. DMNQ has also been investigated as a potential therapeutic agent for cancer and inflammatory diseases, and further research in these areas is warranted. Additionally, the use of DMNQ as a tool for studying oxidative stress in various biological processes and disease models will continue to be an important area of research.
Aplicaciones Científicas De Investigación
DMNQ has been extensively studied in scientific research due to its ability to induce oxidative stress in cells. It has been used as a tool to study the role of oxidative stress in various biological processes, including cell signaling, apoptosis, and aging. DMNQ has also been used to investigate the role of oxidative stress in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-3-4-13(12(2)9-11)19-14-10-15(22-5-7-26-8-6-22)16-17(21-27-20-16)18(14)23(24)25/h3-4,9-10,19H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYGVEMCMZEZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCOCC4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-thienylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]nicotinonitrile](/img/structure/B3954807.png)
![N-{3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B3954834.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3954840.png)
![3-benzyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954854.png)

![2-(dimethylamino)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B3954875.png)
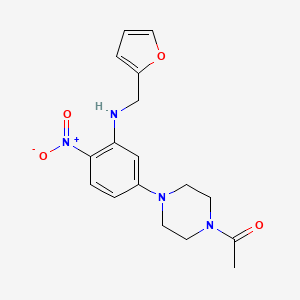
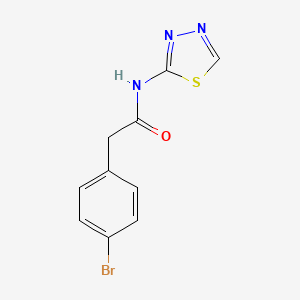
![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)
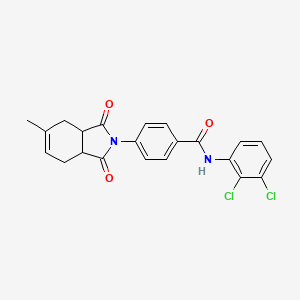
![3-(4-chlorophenyl)-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B3954898.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3954900.png)
